molecular formula C21H17F4N3O2 B2602064 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 946266-65-5

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

カタログ番号: B2602064
CAS番号: 946266-65-5
分子量: 419.38
InChIキー: XECVJYPGHDJXNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, a fluorophenyl group, and a trifluoromethylphenyl group .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs), which are key structural motifs in this compound, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

科学的研究の応用

Neurokinin-1 Receptor Antagonism

One significant area of research involving compounds related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide focuses on their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been explored for their efficacy in pre-clinical tests relevant to clinical applications in conditions such as emesis and depression. The development of water-soluble, orally active antagonists like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 demonstrates the versatility and potential therapeutic value of these compounds in addressing neurological and gastrointestinal disorders (Harrison et al., 2001).

Anticancer Activity

Another avenue of research is the synthesis of pyridazinone derivatives for their potential anticancer activity. Studies involving the synthesis and evaluation of these compounds have shown promising results in molecular docking studies, indicating potential effectiveness against various cancer cell lines. This includes the exploration of new series of 3(2h)-one pyridazinone derivatives with anticipated anti-oxidant activity, which could contribute to the development of novel anticancer agents (Mehvish & Kumar, 2022).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, has shown these compounds to possess antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).

Drug Discovery and Chemical Synthesis

The compound and its derivatives serve as key scaffolds in the synthesis of various polyfunctional systems, demonstrating applications in drug discovery through sequential nucleophilic aromatic substitution processes. This includes the synthesis of polysubstituted pyridazinones, which may have applications in developing novel pharmaceuticals with varied therapeutic targets (Pattison et al., 2009).

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVJYPGHDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。